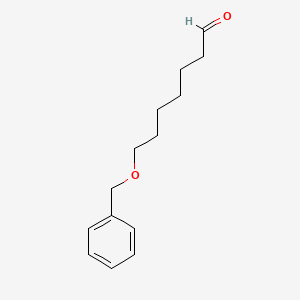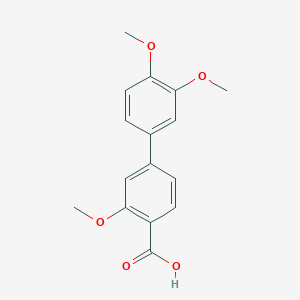
4-Bromo-2,5-difluoro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,5-difluoro-1,1'-biphenyl (4-BDFBP) is a halogenated biphenyl compound that has been widely studied for its potential applications in scientific research. 4-BDFBP is a versatile compound that has been used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-Bromo-2,5-difluoro-1,1'-biphenyl has been used in a variety of scientific research applications. It has been used in studies of the structure and function of proteins, as well as in studies of cell signaling pathways and gene expression. This compound has also been used as a tool to study the effects of environmental pollutants on organisms. Additionally, this compound has been used in studies of the effects of drugs on biological systems.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,5-difluoro-1,1'-biphenyl is not completely understood, but it is believed to act as an agonist at certain G-protein coupled receptors (GPCRs). It is believed that this compound binds to these receptors, which then leads to the activation of downstream signaling pathways. Additionally, this compound has been shown to interact with certain enzymes, such as cyclooxygenase, which may lead to further downstream effects.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to affect the expression of certain genes, as well as to modulate the activity of certain enzymes. Additionally, this compound has been shown to affect cell viability and cell proliferation, as well as to affect the activity of certain ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Bromo-2,5-difluoro-1,1'-biphenyl has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is non-toxic and does not have any known side effects. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in organic solvents, which can limit its use in certain experiments. Additionally, it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 4-Bromo-2,5-difluoro-1,1'-biphenyl. For example, further research could be conducted to better understand its mechanism of action and its effects on various biological systems. Additionally, further research could be conducted to better understand the effects of this compound on gene expression and the activity of certain enzymes. Additionally, further research could be conducted to explore the potential applications of this compound in drug development and other therapeutic applications. Finally, further research could be conducted to explore the potential toxicity of this compound and its effects on the environment.
Métodos De Síntesis
4-Bromo-2,5-difluoro-1,1'-biphenyl can be synthesized through the reaction of 2,5-difluorobiphenyl with bromine in anhydrous acetonitrile. The reaction is carried out in a three-necked round-bottomed flask with a condenser, a dropping funnel, and a thermometer. The reaction mixture is heated to a temperature of 80°C and bromine is added dropwise to the reaction mixture. The reaction is complete when the temperature of the reaction mixture reaches 95°C and the reaction is then cooled to room temperature. The product is then filtered off and the solvent is evaporated to yield this compound.
Propiedades
IUPAC Name |
1-bromo-2,5-difluoro-4-phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2/c13-10-7-11(14)9(6-12(10)15)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNFGQUXRKLBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

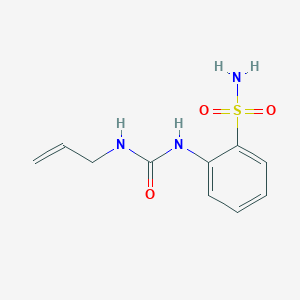


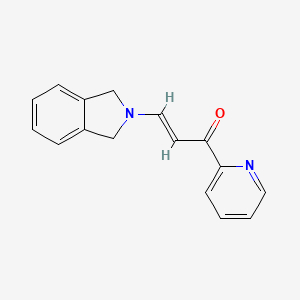
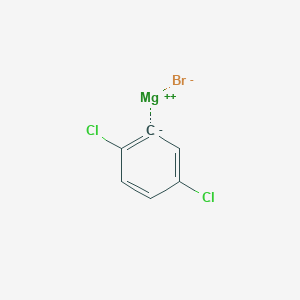
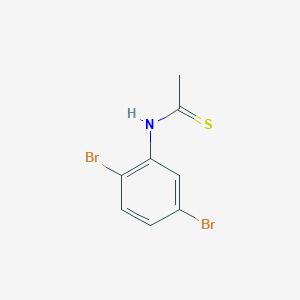

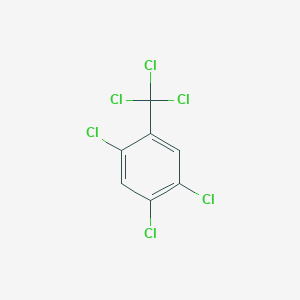
![N-[4-(Trifluoromethylthio)benzyl]phthalimide](/img/structure/B6292369.png)



